2-(4-Isobutylphenyl)butyronitrile
CAS No.:
Cat. No.: VC13997809
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]butanenitrile |
| Standard InChI | InChI=1S/C14H19N/c1-4-13(10-15)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9H2,1-3H3 |
| Standard InChI Key | LCHXWMKPXFAYFI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C#N)C1=CC=C(C=C1)CC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
2-(4-Isobutylphenyl)butyronitrile (C₁₄H₁₉N) features a phenyl ring substituted with an isobutyl group at the para position and a butyronitrile (–CH₂CH₂CN) moiety at the adjacent carbon. The structure is represented as:
This configuration is analogous to 2-(4-isobutylphenyl)propanenitrile (C₁₃H₁₇N) , with an additional methylene group in the aliphatic chain.
Nomenclature and Synonyms
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IUPAC Name: 2-(4-(2-Methylpropyl)phenyl)butyronitrile
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Common Synonyms:
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Butibufen nitrile
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2-(4-Isobutylphenyl)butanenitrile
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Synthesis and Manufacturing
Synthetic Pathway
The production of 2-(4-isobutylphenyl)butyronitrile follows a patented multi-step process :
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Chloromethylation: Isobutylbenzene reacts with formaldehyde and HCl to form 4-isobutylbenzyl chloride.
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Cyanidation: The benzyl chloride intermediate is treated with sodium cyanide (NaCN) in the presence of a phase-transfer catalyst (e.g., methyltrialkylammonium chloride) to yield 4-isobutylbenzyl cyanide.
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Alkylation: The cyanide undergoes alkylation with ethyl chloride (C₂H₅Cl) in aqueous NaOH, producing 2-(4-isobutylphenyl)butyronitrile.
A critical purification step involves reacting residual unalkylated nitrile with benzaldehyde to form a non-hydrolyzable adduct, ensuring minimal impurities in the final product .
Reaction Conditions
Physical and Chemical Properties
Physicochemical Data
Stability and Reactivity
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Stability: Hygroscopic; requires storage under inert atmosphere at 2–8°C .
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Reactivity: Hydrolyzes in acidic or basic conditions to form 2-(4-isobutylphenyl)butyric acid .
Applications in Pharmaceutical Synthesis
Role in Butibufen Production
2-(4-Isobutylphenyl)butyronitrile is hydrolyzed under acidic conditions (e.g., H₂SO₄, acetic acid) to yield butibufen :
The hydrolysis is typically conducted at reflux for 8–12 hours, followed by purification via solvent extraction and crystallization .
Therapeutic Relevance
Butibufen, the final product, exhibits:
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Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes .
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Analgesic and Antipyretic Effects: Comparable to ibuprofen but with a longer aliphatic chain for enhanced solubility .
Comparative Analysis with Related Nitriles
| Compound | Molecular Formula | Boiling Point (°C) | Primary Use |
|---|---|---|---|
| 2-(4-Isobutylphenyl)propanenitrile | C₁₃H₁₇N | 289.3 | Ibuprofen precursor |
| 2-(4-Isobutylphenyl)butyronitrile | C₁₄H₁₉N | >290 (predicted) | Butibufen precursor |
The extended aliphatic chain in the butyronitrile derivative enhances lipophilicity, potentially improving drug bioavailability .
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